

Chemical formula and molecular weight of hydrazine sulfate.

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Hydrazine sulfate*

Cat. No.: *B3026440*

[Get Quote](#)

An In-Depth Technical Guide to **Hydrazine Sulfate** for Scientific Professionals

Introduction: Unveiling a Versatile Reagent

Hydrazine sulfate ((N₂H₅)₂SO₄ or N₂H₄·H₂SO₄) is an inorganic salt formed from the reaction of hydrazine with sulfuric acid.^{[1][2]} It presents as a white, crystalline, water-soluble solid that is notably more stable and less volatile than its parent compound, hydrazine.^{[1][3]} This enhanced stability makes it a preferred reagent in numerous laboratory and industrial settings.^[3] For researchers, scientists, and drug development professionals, **hydrazine sulfate** is not merely a chemical curiosity but a potent and versatile tool. Its applications range from a fundamental building block in the synthesis of complex organic molecules to a powerful reducing agent in analytical chemistry.^{[2][4]} This guide provides a comprehensive overview of its core chemical identity, physicochemical properties, synthesis, applications, and critical safety protocols, grounded in authoritative scientific data.

Core Chemical Identity: Formula, Weight, and Structure

A precise understanding of a compound's fundamental identity is the cornerstone of its effective application. **Hydrazine sulfate** is identified by its unique chemical formula, molecular weight, and structural arrangement.

- Chemical Formula: N₂H₄·H₂SO₄ or H₆N₂O₄S^{[1][5]}

- Molecular Weight: Approximately 130.13 g/mol [\[1\]](#)[\[4\]](#)[\[6\]](#)
- CAS Number: 10034-93-2[\[1\]](#)[\[7\]](#)

Structurally, it is the salt of the cation hydrazinium and the anion bisulfate, with the formula $[N_2H_5^+][HSO_4^-]$.[\[2\]](#)[\[8\]](#)[\[9\]](#) The protonation of one nitrogen atom in the hydrazine molecule by the strong acid (sulfuric acid) results in the stable hydrazinium cation.

Caption: Ionic structure of Hydrazinium Sulfate.

Physicochemical Properties

The utility of **hydrazine sulfate** in experimental design is dictated by its distinct physical and chemical properties. It is a strong reducing agent, a characteristic that underpins many of its applications.[\[1\]](#) The compound is stable under normal storage conditions but is incompatible with strong bases, oxidants, and nitrites.[\[10\]](#)[\[11\]](#)

Table 1: Key Physicochemical Properties of **Hydrazine Sulfate**

Property	Value	Source(s)
Appearance	White crystalline solid; orthorhombic crystals	[1] [4] [10]
Molecular Weight	130.13 g/mol	[1] [4] [6]
Melting Point	254 °C (decomposes)	[4] [6] [10]
Density	1.37 g/cm ³	[6] [10] [12]
Water Solubility	Sparingly soluble in cold water (3.41 g/100 mL at 25°C), more soluble in hot water (14.4 g/100 mL at 80°C)	[10] [13] [14]

| pH (0.2 M solution) | 1.3 |[\[1\]](#)[\[12\]](#) |

Synthesis Methodologies

Hydrazine sulfate can be prepared through several reliable methods. The most direct approach involves the neutralization of an aqueous hydrazine solution with concentrated sulfuric acid.^{[1][2][3]} For researchers needing to prepare the salt in a laboratory setting, two common processes are the Hoffman rearrangement of urea and the Hypochlorite-Ketazine process.

- Hoffman Rearrangement of Urea: This method involves the reaction of urea with sodium hypochlorite and sodium hydroxide.^{[13][14]} An intermediate is formed which then hydrolyzes to hydrazine. The hydrazine is subsequently precipitated as the sulfate salt.^[15]
- Hypochlorite-Ketazine Process: This process involves reacting concentrated ammonia with a ketone (e.g., methyl ethyl ketone) and sodium hypochlorite.^{[14][16]} This forms a water-insoluble ketazine, which is then separated and hydrolyzed with sulfuric acid to yield **hydrazine sulfate**.^{[14][16]} This method is often favored for its decent yields and manageable protocol.

Applications in Research and Drug Development

The reactivity of **hydrazine sulfate** makes it a valuable reagent across multiple scientific domains, from analytical chemistry to pharmaceutical synthesis.

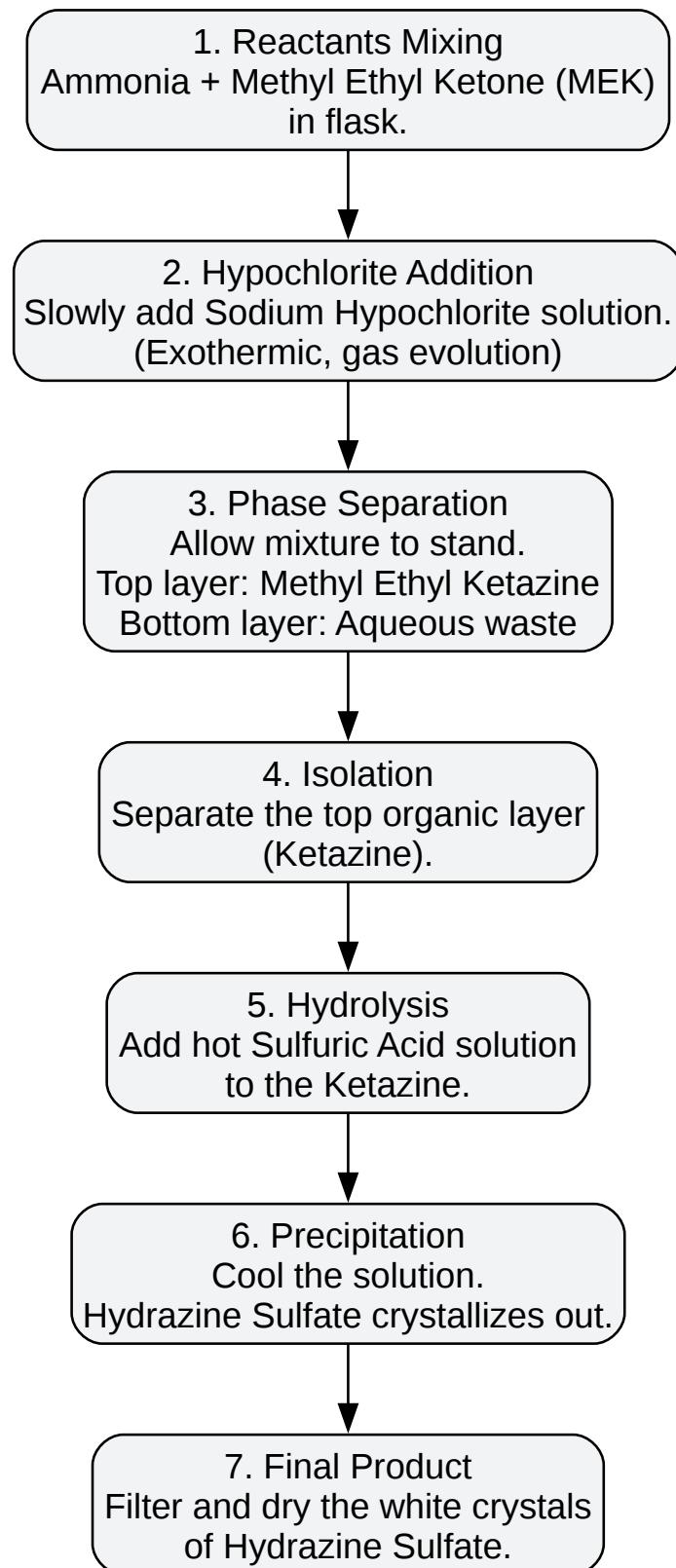
Role in Chemical Synthesis

As a stable source of the hydrazine moiety, **hydrazine sulfate** is a crucial precursor for a variety of hydrazine derivatives, including hydrazones, hydrazides, and azo compounds.^[4] These derivatives are essential intermediates in the manufacturing of dyes, agrochemicals, and polymers.^[4] Its properties as a reducing agent are also harnessed in polymer chemistry, where it can act as a polymerization catalyst.^[4]

Utility in Drug Development and Pharmaceuticals

In the pharmaceutical industry, **hydrazine sulfate** serves as a key building block for synthesizing a range of therapeutic agents.^[17]

- Antimicrobial and Anti-Tuberculosis Agents: It is a foundational component in the synthesis of drugs targeting tuberculosis and other microbial infections.^{[4][17]}


- Antidepressants: The hydrazine functional group is present in some monoamine oxidase inhibitors (MAOIs), a class of antidepressants.[3][8] **Hydrazine sulfate** itself exhibits MAOI activity.[3][8]
- Cancer Research: **Hydrazine sulfate** has been investigated for its potential to mitigate cancer-related cachexia (severe weight loss).[4][8] The proposed mechanism involves the inhibition of the enzyme phosphoenolpyruvate carboxykinase (PEP-CK), which is critical for gluconeogenesis.[3][8] By blocking this pathway, it is theorized that the compound could reduce the energy drain on the patient caused by the tumor's high glucose demand.[3][18] However, its use in cancer treatment is not approved by the FDA and remains controversial, with clinical trials showing no effect on tumor shrinkage.[18][19]

Analytical and Industrial Applications

Beyond synthesis, **hydrazine sulfate** is employed in analytical chemistry for the gravimetric estimation of metals such as nickel, cobalt, and cadmium.[2][8] It is also used in the refining of rare metals and as an antioxidant in soldering flux for light metals.[2][8]

Experimental Protocol: Synthesis of Hydrazine Sulfate via the Hypochlorite-Ketazine Process

This protocol details a laboratory-scale synthesis of **hydrazine sulfate**, adapted from established procedures.[14][16] This workflow highlights the transformation of simple precursors into the stable salt.

[Click to download full resolution via product page](#)

Caption: Workflow for **Hydrazine Sulfate** Synthesis.

Materials:

- Concentrated Ammonia (20-30%)
- Methyl Ethyl Ketone (MEK)
- Sodium Hypochlorite Solution (e.g., 10% bleach)
- Concentrated Sulfuric Acid (98%)
- Distilled Water
- Ice Bath, Magnetic Stirrer, Separatory Funnel, Filtration Apparatus

Procedure:

- Step 1: Initial Reaction Mixture: In a well-ventilated fume hood, combine 250 mL of concentrated ammonia and 100 mL of methyl ethyl ketone in a suitable reaction flask equipped with a magnetic stir bar. Stir the mixture vigorously.[16]
- Step 2: Formation of Ketazine: While stirring, slowly add a stoichiometric amount of sodium hypochlorite solution (e.g., ~186 g of 10% bleach) dropwise.[16] The reaction is exothermic and will produce gas; control the addition rate to manage the reaction vigor. An ice bath may be used for cooling.
- Step 3: Phase Separation: Once the addition is complete and gas evolution has ceased, stop stirring and allow the mixture to stand for several hours until two clear layers form. The top, less dense layer is the methyl ethyl ketazine.[16]
- Step 4: Isolation of Ketazine: Carefully separate the top organic layer containing the ketazine using a separatory funnel.[16]
- Step 5: Acid Hydrolysis: In a separate beaker, prepare a hot acid solution by cautiously adding 20 mL of concentrated sulfuric acid to 100 mL of water with stirring. While the acid solution is still hot, add it directly to the separated ketazine layer and stir.[16] The ketazine will dissolve and react.

- Step 6: Precipitation of **Hydrazine Sulfate**: As the mixture is stirred and allowed to cool to room temperature, white crystals of **hydrazine sulfate** will precipitate out of the solution.[16]
- Step 7: Collection and Drying: Collect the crystalline product by vacuum filtration. Wash the crystals with a small amount of cold alcohol to remove impurities.[20] Dry the product thoroughly. The resulting white, crystalline solid is **hydrazine sulfate**.

Safety, Handling, and Storage

Hydrazine sulfate is a hazardous substance and must be handled with extreme caution.

- Toxicity: It is toxic if swallowed, inhaled, or absorbed through the skin.[11][21] It is a corrosive substance that can cause burns to the eyes, skin, and respiratory tract.[21][22]
- Carcinogenicity: **Hydrazine sulfate** is classified as a potential human carcinogen.[1][8][21] All contact should be minimized.
- Handling: Always handle **hydrazine sulfate** in a well-ventilated chemical fume hood.[23] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[11][22] Avoid creating dust.[23]
- Storage: Store in a tightly closed container in a cool, dry, well-ventilated area designated for corrosive and toxic materials.[11][23] Keep it segregated from incompatible materials such as strong oxidizing agents, bases, and metals.[11]
- First Aid: In case of contact, immediately flush eyes or skin with copious amounts of water for at least 15 minutes and seek immediate medical attention.[22] If inhaled, move to fresh air. If ingested, do not induce vomiting and seek immediate medical attention.[11][22]

Conclusion

Hydrazine sulfate is a compound of significant utility for the modern scientist. Its stability compared to pure hydrazine, coupled with its potent reactivity as a reducing agent and a synthetic building block, secures its place in both research and industrial applications. From the synthesis of novel pharmaceuticals to its role in analytical chemistry, a thorough understanding of its properties and handling requirements is essential for its safe and effective use. This guide

serves as a foundational resource for professionals leveraging this versatile chemical in their work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Hydrazine Sulfate | H4N2.H2O4S | CID 24842 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Hydrazine sulphate, 98% 10034-93-2 India [ottokemi.com]
- 3. Hydrazine sulfate - Wikipedia [en.wikipedia.org]
- 4. chemiis.com [chemiis.com]
- 5. Hydrazine sulfate [webbook.nist.gov]
- 6. HYDRAZINE SULFATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. CAS 10034-93-2: Hydrazine sulfate | CymitQuimica [cymitquimica.com]
- 8. What is Hydrazine sulfate?_Chemicalbook [chemicalbook.com]
- 9. sdlookchem.com [sdlookchem.com]
- 10. Hydrazine sulfate | 10034-93-2 [chemicalbook.com]
- 11. integraclear.com [integraclear.com]
- 12. 10034-93-2 CAS | HYDRAZINE SULPHATE | Inorganic Salts | Article No. 04084 [lobachemie.com]
- 13. Hydrazine sulfate | 10034-93-2 | lookchem [lookchem.com]
- 14. Hydrazine sulfate - Sciencemadness Wiki [sciencemadness.org]
- 15. scribd.com [scribd.com]
- 16. m.youtube.com [m.youtube.com]
- 17. nbanno.com [nbanno.com]
- 18. Hydrazine Sulfate - NCI [cancer.gov]
- 19. Hydrazine Sulfate (PDQ®) - PDQ Cancer Information Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. Organic Syntheses Procedure [orgsyn.org]
- 21. nj.gov [nj.gov]
- 22. nmu-mi.safecollegessds.com [nmu-mi.safecollegessds.com]
- 23. fishersci.fi [fishersci.fi]
- To cite this document: BenchChem. [Chemical formula and molecular weight of hydrazine sulfate.]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3026440#chemical-formula-and-molecular-weight-of-hydrazine-sulfate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com